6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a chemical compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the reaction of 3-methylphenylpiperazine with a pyridine derivative. One common method includes the nucleophilic substitution reaction where the piperazine derivative reacts with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-[4-(3-Methylphenyl)-1-piperazinyl]pyridazine
- Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinyl)pyrido[2,1-f][1,2,4]triazine-2-yl)-4-(trifluoromethyl)pyridine-2-carbamate
Uniqueness
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine and carbonitrile group makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C17H18N4 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H18N4/c1-14-4-2-6-16(12-14)20-8-10-21(11-9-20)17-7-3-5-15(13-18)19-17/h2-7,12H,8-11H2,1H3 |
InChI Key |
LMRSEHRADADHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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